REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][OH:31]>O.C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:23][CH2:24][O:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][OH:31])([O-:3])=[O:2] |f:2.3.4|
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Name
|
|
Quantity
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27.8 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCOCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
|
CUSTOM
|
Details
|
While stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After stirring the mixture for one hour at 80° C.
|
Duration
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1 h
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Type
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EXTRACTION
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Details
|
the ethyl acetate layer was extracted
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Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 200 ml of water
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to remove ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(OCCOCCOCCO)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |